molecular formula C12H10N2O4 B11717426 N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide

Cat. No.: B11717426
M. Wt: 246.22 g/mol
InChI Key: BDFYTPMEEIYXCJ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H10N2O4 It is a derivative of naphthalene, characterized by the presence of a hydroxy group, a nitro group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide typically involves the nitration of 4-hydroxy-1-naphthylamine followed by acetylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the naphthalene ring. The resulting nitro compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of N-(4-hydroxy-2-aminonaphthalen-1-yl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide exerts its effects involves interactions with various molecular targets. The hydroxy and nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting cellular pathways and potentially leading to cell death. The compound may also interact with enzymes and proteins, altering their function and contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxy-2-nitrophenyl)acetamide
  • N-(4-hydroxy-3-nitrophenyl)acetamide
  • N-(4-methoxy-2-nitrophenyl)acetamide

Uniqueness

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide is unique due to its naphthalene backbone, which imparts distinct chemical and physical properties compared to its phenyl analogs. The presence of both hydroxy and nitro groups on the naphthalene ring allows for diverse chemical reactivity and potential biological activities. Its structure also enables it to participate in various redox reactions, making it a valuable compound for research in oxidative stress and related fields .

Properties

Molecular Formula

C12H10N2O4

Molecular Weight

246.22 g/mol

IUPAC Name

N-(4-hydroxy-2-nitronaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H10N2O4/c1-7(15)13-12-9-5-3-2-4-8(9)11(16)6-10(12)14(17)18/h2-6,16H,1H3,(H,13,15)

InChI Key

BDFYTPMEEIYXCJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=CC=CC=C21)O)[N+](=O)[O-]

Origin of Product

United States

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